![molecular formula C19H26N2O4 B6349172 4-(2-Methylbenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid CAS No. 1326809-07-7](/img/structure/B6349172.png)
4-(2-Methylbenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
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Overview
Description
4-(2-Methylbenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a spiro[4.5]decane core, which is a bicyclic system where two rings share a single atom. The presence of the 2-methylbenzoyl and propyl groups further adds to its structural complexity. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylbenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved by reacting a suitable precursor with a cyclizing agent under controlled conditions. For example, the addition of a lithium enolate to a cyclopentene moiety followed by allylation can lead to the formation of the spirocyclic intermediate .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can lead to higher yields and purity. Additionally, the use of catalysts and other reagents that facilitate the cyclization and functionalization steps can be crucial in an industrial setting .
Chemical Reactions Analysis
Types of Reactions
4-(2-Methylbenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, such as amines, ethers, or halides .
Scientific Research Applications
4-(2-Methylbenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Medicine: It has potential therapeutic applications due to its ability to interact with specific biological targets, making it a candidate for drug development.
Industry: The compound can be used in the development of new materials and as a catalyst in industrial processes
Mechanism of Action
The mechanism of action of 4-(2-Methylbenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, leading to modulation of the target’s activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 8-Benzyl-4-(2-methylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
- 8-Methyl-4-(2-methylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
Uniqueness
Compared to similar compounds, 4-(2-Methylbenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid stands out due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the propyl group, in particular, may enhance its lipophilicity and ability to interact with hydrophobic regions of biological targets, potentially leading to unique biological effects .
Properties
IUPAC Name |
4-(2-methylbenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O4/c1-3-10-20-11-8-19(9-12-20)21(16(13-25-19)18(23)24)17(22)15-7-5-4-6-14(15)2/h4-7,16H,3,8-13H2,1-2H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASOPBMIXVSFSOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC=CC=C3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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